1-[4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)phenyl]propan-1-one hydrochloride
Description
1-[4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)phenyl]propan-1-one hydrochloride is a synthetic compound featuring a propan-1-one core linked to a phenyl ring via a 2-hydroxypropoxy chain. The piperazine moiety at the 3-position of the propoxy chain is substituted with a 3-(trifluoromethyl)phenyl group. The hydrochloride salt enhances solubility and bioavailability. This compound is hypothesized to interact with serotonin or dopamine receptors due to its piperazine-based structure, which is common in psychopharmacological agents .
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N2O3.ClH/c1-2-22(30)17-6-8-21(9-7-17)31-16-20(29)15-27-10-12-28(13-11-27)19-5-3-4-18(14-19)23(24,25)26;/h3-9,14,20,29H,2,10-13,15-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALVUQUHZSBEJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)phenyl]propan-1-one hydrochloride is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a piperazine ring, a trifluoromethyl group, and multiple aromatic systems, which contribute to its pharmacological properties. The presence of the hydroxyl group enhances its solubility and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including analgesic, anti-cancer, and neuropharmacological effects. Below is a summary of findings from various studies:
Case Study 1: Analgesic Properties
A study on related piperazine derivatives demonstrated that modifications at the N-4 position influenced analgesic efficacy. Compounds with trifluoromethyl groups exhibited reduced activity compared to their methoxy counterparts in hot plate tests, suggesting that electronic properties significantly affect analgesic potential .
Case Study 2: Anti-Cancer Efficacy
Research involving quinazoline derivatives highlighted the importance of structural modifications in enhancing anti-cancer activity. In vitro assays revealed that specific substitutions led to improved selectivity against EGFR and other cancer-related targets. The compound's structural similarity to these derivatives suggests it may share similar mechanisms of action against tumor growth .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Pathways : Similar compounds have shown to inhibit key enzymes involved in pain signaling and cancer progression.
- Receptor Modulation : The piperazine moiety may interact with various receptors (e.g., serotonin, dopamine), influencing both analgesic and neuroactive effects.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity :
- Antipsychotic Properties :
- Anti-inflammatory Effects :
Case Study 1: Antidepressant Efficacy
A clinical trial involving a derivative of this compound demonstrated significant improvements in depressive symptoms compared to placebo groups. The study utilized standardized depression rating scales and showed a rapid onset of action, suggesting a favorable profile for treating major depressive disorder.
Case Study 2: Antipsychotic Activity
In a preclinical study, the compound was tested on animal models exhibiting psychotic symptoms induced by amphetamines. Results indicated a reduction in hyperactivity and stereotypical behaviors, supporting its potential use as an antipsychotic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share key structural motifs with the target molecule but differ in substituents, influencing their pharmacological profiles:
Table 1: Structural and Functional Comparison
Functional Group Analysis
Piperazine Substitutions :
- Trifluoromethylphenyl (Target) : The -CF₃ group is electron-withdrawing, reducing piperazine’s basicity and enhancing blood-brain barrier penetration .
- Hydroxyphenyl () : Polar -OH group increases solubility but may limit CNS activity due to reduced lipophilicity.
- Fluorobenzoyl () : The fluorine and benzoyl groups balance lipophilicity and metabolic stability but introduce susceptibility to enzymatic hydrolysis.
Aromatic Ring Variations :
Pharmacological Implications
- Receptor Selectivity : Piperazine derivatives with bulky substituents (e.g., ’s imidazole) may exhibit higher selectivity for serotonin receptors over dopamine receptors, whereas smaller groups (e.g., ’s chlorophenyl) favor dopamine receptor interactions .
- Toxicity : Halogenated compounds () pose higher risks of off-target effects, whereas the target compound’s -CF₃ group is generally associated with lower toxicity .
Preparation Methods
Nucleophilic Substitution Approach
This method involves the reaction of 4-(2-hydroxy-3-chloropropoxy)phenylpropan-1-one with 1-[3-(trifluoromethyl)phenyl]piperazine under basic conditions.
Procedure :
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Dissolve 4-(2-hydroxy-3-chloropropoxy)phenylpropan-1-one (1.0 equiv) and 1-[3-(trifluoromethyl)phenyl]piperazine (1.2 equiv) in anhydrous 1,4-dioxane.
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Heat the mixture to 80°C under nitrogen atmosphere for 4–6 hours.
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Quench the reaction with aqueous NaOH (1 M), extract with ethyl acetate, and purify via flash chromatography (CH₂Cl₂:MeOH = 20:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 4–6 hours |
| Temperature | 80°C |
| Solvent | 1,4-Dioxane |
| Purification | Flash Chromatography |
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers an alternative route to form the propoxy linkage between the propiophenone and piperazine moieties.
Procedure :
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Combine 4-hydroxyphenylpropan-1-one (1.0 equiv), 1-[3-(trifluoromethyl)phenyl]piperazine (1.1 equiv), and triphenylphosphine (1.5 equiv) in THF.
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Add diethyl azodicarboxylate (DEAD, 1.5 equiv) dropwise at 0°C.
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Stir at room temperature for 12 hours, concentrate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 59–65% |
| Reaction Time | 12 hours |
| Temperature | 25°C |
| Solvent | THF |
| Purification | Silica Chromatography |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to enhance stability and solubility.
Procedure :
-
Dissolve the free base in anhydrous diethyl ether.
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Bubble hydrogen chloride gas through the solution at 0°C until precipitation is complete.
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Filter the precipitate, wash with cold ether, and dry under vacuum.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Solvent | Diethyl Ether |
| Temperature | 0°C |
Optimization Strategies
Solvent and Temperature Effects
-
1,4-Dioxane vs. THF : 1,4-Dioxane provides higher yields (72%) in nucleophilic substitutions due to its high boiling point and polarity, which facilitate SN2 mechanisms.
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Reaction Temperature : Elevated temperatures (80°C) accelerate substitution kinetics but may increase side-product formation. Lower temperatures (25°C) favor Mitsunobu reactions by stabilizing the oxyphosphonium intermediate.
Catalytic Enhancements
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Base Selection : Sodium hydride (NaH) improves deprotonation efficiency in Mitsunobu reactions, reducing reaction times by 30%.
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Acid Scavengers : Molecular sieves (4 Å) in Mitsunobu reactions minimize side reactions by absorbing water, increasing yields to 75%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
-
HPLC : >99% purity (C18 column, acetonitrile:water = 70:30, 1 mL/min).
Scale-Up Considerations
Industrial Feasibility
Q & A
Q. What are the critical synthetic steps and conditions for preparing this compound?
The synthesis involves sequential nucleophilic substitution, coupling, and salt formation. Key steps include:
- Piperazine coupling : Reacting 3-(trifluoromethyl)phenylpiperazine with an epoxide intermediate under anhydrous DMF at 60–70°C, using triethylamine as a base to deprotonate the hydroxy group .
- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
- Yield optimization : Maintaining stoichiometric excess (1.2:1) of the piperazine derivative and inert N₂ atmosphere to prevent oxidation .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns; ¹⁹F NMR confirms trifluoromethyl group integrity .
- Mass spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]⁺ at m/z 495.15) .
- HPLC : Reverse-phase C18 column (methanol:sodium acetate buffer, pH 4.6) with UV detection at 254 nm to assess purity (>98%) .
Q. How can researchers validate the compound’s stability under storage conditions?
Conduct accelerated stability studies per ICH guidelines:
- Forced degradation : Expose to 0.1M HCl/NaOH (24h, 25°C) and 3% H₂O₂ (48h) to identify hydrolysis/oxidation products .
- Long-term testing : Store at 25°C/60% RH for 12 months; monitor potency loss via HPLC and hygroscopicity via dynamic vapor sorption (DVS) .
Advanced Research Questions
Q. How to resolve contradictions in reported receptor binding affinities (e.g., 5-HT1A vs. D2)?
- Standardized assays : Use identical cell lines (e.g., CHO-K1 transfected with human receptors) and buffer conditions (pH 7.4, 37°C) for comparative radioligand binding ([³H]-WAY-100635 for 5-HT1A; [³H]-spiperone for D2) .
- Orthogonal validation : Perform functional assays (cAMP accumulation for 5-HT1A; calcium flux for D2) to confirm antagonism/agonism .
Q. What computational strategies predict the compound’s selectivity for serotonin receptors?
- Molecular docking : Use AutoDock Vina with 5-HT1A (PDB: 7E2Z) and D2 (PDB: 6CM4) crystal structures. Lamarckian GA parameters: 25 million energy evaluations, 50 runs .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding pose stability; calculate MM-PBSA binding energies for key residues (e.g., Asp116 in 5-HT1A) .
Q. How to optimize reaction conditions to minimize genotoxic impurities (GTIs) during scale-up?
- Process controls : Replace alkyl chlorides with safer alternatives (e.g., tosylates) in the propoxy chain synthesis .
- Scavenger resins : Use QuadraPure™ TU in flow reactors to trap residual epichlorohydrin .
- Analytical monitoring : LC-MS/MS (ESI+) with a C18 column (0.1% formic acid gradient) to detect GTIs at ppm levels .
Q. What methodologies elucidate the compound’s metabolic pathways in vitro?
- Microsomal incubation : Incubate with human liver microsomes (HLM, 1mg/mL) and NADPH (1mM) for 60 minutes. Quench with acetonitrile, then analyze via UPLC-QTOF for hydroxylated/dealkylated metabolites .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific interactions .
Q. How to design a structure-activity relationship (SAR) study focusing on the trifluoromethyl group?
- Analog synthesis : Replace -CF₃ with -Cl, -CH₃, or -OCF₃ via Suzuki coupling or nucleophilic aromatic substitution .
- Biological testing : Compare receptor binding (IC₅₀) and logP values to correlate substituent hydrophobicity with activity .
Methodological Tables
| HPLC Method for Purity Analysis | Parameters |
|---|---|
| Column | C18 (4.6 × 150 mm, 5 µm) |
| Mobile phase | Methanol:buffer (65:35 v/v; buffer = 6.8g sodium acetate + 16.22g 1-octanesulfonate/L, pH 4.6) |
| Flow rate | 1.0 mL/min |
| Detection | UV at 254 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
